hemoglobin Columbia Missouri
Description
Properties
CAS No. |
134604-90-3 |
|---|---|
Molecular Formula |
C6H6FNO |
Synonyms |
hemoglobin Columbia Missouri |
Origin of Product |
United States |
Molecular Genetics of Hemoglobin Columbia Missouri
Genomic Locus of the Alpha-Globin Gene (HBA1 or HBA2) Associated with the Variant
The mutation responsible for Hemoglobin Columbia Missouri is located within the alpha-globin gene cluster on chromosome 16. nih.govashpublications.org This cluster contains two functional alpha-globin genes, HBA1 and HBA2, which are nearly identical in their coding sequences. nih.gov These genes, along with other regulatory elements, orchestrate the production of the alpha-globin chains that are essential components of the hemoglobin protein. nih.govamp.org The specific gene affected in this compound, whether HBA1 or HBA2, is presumed to be on either the alpha-1 or alpha-2 gene. psu.edunih.gov
Specific Nucleotide Sequence Mutation (GCG→GTG)
The genetic basis of this compound lies in a single point mutation within the alpha-globin gene. ontosight.aipsu.edu This mutation involves the change of a single nucleotide in the DNA sequence. Specifically, the codon GCG, which normally codes for the amino acid alanine (B10760859), is altered to GTG. nih.gov This seemingly minor change at the nucleotide level has significant consequences for the resulting protein structure and function.
Resultant Amino Acid Substitution: Alanine to Valine at Alpha-Chain Position 88 (F9)
The GCG to GTG nucleotide mutation translates into a significant alteration in the primary structure of the alpha-globin chain. nih.gov The original amino acid, alanine, at position 88 is replaced by valine. nih.govnih.gov This position is also referred to as F9, denoting its location in the F helix of the alpha-globin protein. nih.gov The substitution of the small, nonpolar alanine with the bulkier, nonpolar valine residue at this internal position impacts the protein's three-dimensional structure and its oxygen-binding properties. nih.govwho.int
Allelic Variations and Haplotypes Associated with this compound
Different versions of a gene are known as alleles. ebi.ac.uk In the context of hemoglobinopathies, specific combinations of alleles and other genetic markers on a chromosome are referred to as haplotypes. ebi.ac.uknih.gov While extensive haplotype analysis specific to this compound is not widely documented, the study of haplotypes is crucial for understanding the origin and spread of genetic variants in different populations. nih.gov The presence of this variant can be considered an allelic variation of the alpha-globin gene. cas.cn
Pedigree Analysis and Segregation Patterns of the Mutation
Pedigree analysis, which tracks the inheritance of traits through generations of a family, is a fundamental tool in genetics. science.govebsco.com For this compound, pedigree studies have been instrumental in understanding its inheritance pattern. The mutation is inherited in an autosomal dominant fashion, meaning that an individual only needs to inherit one copy of the mutated gene from a parent to express the trait. nih.gov The initial discovery of this variant was in a family where affected individuals were found across generations, consistent with dominant inheritance. nih.gov
Mutational Hotspots and Recurrent Mutations in Globin Genes
The globin genes are known to have mutational hotspots, which are regions of the DNA that are more susceptible to mutations. tandfonline.comnih.gov These hotspots can vary geographically and between different globin genes. tandfonline.comresearchgate.net While the specific mutation causing this compound (α88 Ala→Val) is rare, the concept of mutational hotspots is relevant to the broader field of hemoglobinopathies. nih.govtandfonline.com The F9 position in the globin chains appears to be a site where other mutations can also occur, such as in Hemoglobin Okazaki (β93 Cys→Arg) and Hemoglobin Puttelange (β140 Ala→Val). nih.govnih.gov
Transcriptional and Translational Regulation Perturbations
The production of hemoglobin is a tightly regulated process at both the transcriptional (DNA to mRNA) and translational (mRNA to protein) levels. nih.govnih.gov Key transcription factors, such as GATA-1, play a crucial role in activating globin gene expression. nih.gov While the primary defect in this compound is a structural change in the protein due to a missense mutation, this alteration can indirectly affect cellular processes. The high oxygen affinity of this variant leads to tissue hypoxia, which can trigger a compensatory increase in red blood cell production (erythrocytosis). nih.gov This physiological response is a downstream consequence of the altered protein function, rather than a direct perturbation of transcriptional or translational regulation of the globin genes themselves. Further research would be needed to determine if the presence of this variant has any secondary effects on the complex regulatory networks governing hemoglobin synthesis.
Structural Biochemistry and Biophysics of Hemoglobin Columbia Missouri
Primary Amino Acid Sequence Alteration and its Stereochemical Implications
The defining feature of Hemoglobin Columbia Missouri is a point mutation in the alpha-globin chain, specifically at position 88. In this variant, the typical alanine (B10760859) (Ala) residue is replaced by a valine (Val) residue. nih.govpsu.edu This substitution is denoted as α88(F9)Ala→Val, indicating the change occurs at the 9th position of the F helix. nih.gov
Table 1: Primary Structure Alteration in this compound
| Feature | Description |
| Affected Globin Chain | Alpha (α) |
| Position of Mutation | 88 |
| Helical Position | F9 |
| Original Amino Acid | Alanine (Ala) |
| Substituted Amino Acid | Valine (Val) |
| Presumed Codon Change | GCG → GTG |
Impact on Globin Chain Secondary Structure (e.g., F-helix)
The α88(F9) position is situated near the C-terminal end of the F-helix, a crucial secondary structural element in the globin fold. The F-helix, along with the E-helix, forms the heme pocket. nih.gov The introduction of a valine residue at this position can influence the stability and conformation of the F-helix. While alanine is considered a helix-stabilizing residue, valine, with its β-branched side chain, can destabilize an α-helical conformation due to steric clashes with the polypeptide backbone and adjacent residues. nih.gov However, the impact of a valine substitution on helix stability is context-dependent, influenced by its position within the helix and interactions with its local environment. researchgate.net In the case of this compound, the Ala→Val change at the F9 position is thought to induce subtle alterations in the F-helix's geometry, which are then propagated to other parts of the molecule. nih.gov
Effects on Tertiary Structure of the Alpha Globin Subunit
The primary amino acid alteration directly influences the tertiary structure of the alpha-globin subunit. The F9 position is an internal residue, meaning its side chain is oriented towards the protein's interior. nih.gov The substitution of a small methyl group (alanine) with a larger isopropyl group (valine) in this confined space necessitates adjustments in the packing of the surrounding amino acid side chains. This can lead to subtle shifts in the relative positions of the helices that constitute the tertiary structure of the alpha-globin subunit. While specific high-resolution structural data for this compound is not publicly available, it is inferred that these tertiary structural perturbations are a key factor in its altered functional properties. nih.gov
Alterations in Hemoglobin Quaternary Structure and Alpha-Beta Subunit Interfaces
The functional properties of hemoglobin are critically dependent on the equilibrium between its two quaternary states: the low-oxygen-affinity "tense" (T) state and the high-oxygen-affinity "relaxed" (R) state. nih.gov High-affinity hemoglobin variants, such as this compound, exhibit a shift in this equilibrium towards the R state. The α88(F9) position is located in a region that, while not directly at the α1β2 interface—the primary site of movement during the T-to-R transition—can allosterically influence it.
Mutations in the F-helix can affect the positioning of the proximal histidine (F8), which is directly coordinated to the heme iron. nih.gov Alterations in the F-helix can, in turn, influence the FG corner, a segment that plays a role in the conformational changes at the α1β2 interface. It is hypothesized that the Ala→Val substitution in this compound destabilizes the T-state quaternary structure, thereby favoring the R-state and leading to its characteristic high oxygen affinity. nih.gov
Heme Pocket Environment and Coordination Chemistry Modifications Due to the Mutation
The heme pocket is a hydrophobic cavity formed by the E and F helices, which protects the heme iron from oxidation and provides the appropriate environment for reversible oxygen binding. nih.govnumberanalytics.com The α88(F9) residue is in close proximity to the heme group. The substitution of alanine with the bulkier and more hydrophobic valine can alter the local environment of the heme pocket. This may lead to subtle changes in the orientation of the heme group or the positioning of the distal (E7) and proximal (F8) histidines, which are critical for oxygen binding and the stability of the heme-globin linkage. nih.gov
The coordination chemistry of the heme iron is central to hemoglobin's function. The iron atom is coordinated to the four nitrogen atoms of the porphyrin ring and the proximal histidine (F8). numberanalytics.com The sixth coordination site is available for oxygen binding. Any perturbation in the F-helix, such as the α88Ala→Val mutation, can be transmitted to the proximal histidine, affecting the Fe-His bond and, consequently, the oxygen-binding affinity. While direct spectroscopic evidence for altered coordination chemistry in this compound is lacking, its high oxygen affinity strongly suggests a modification of the heme's electronic environment that favors the oxygenated state. nih.gov
Molecular Dynamics Simulations and Computational Structural Analysis of the Variant
As of the latest available data, specific molecular dynamics (MD) simulations or detailed computational structural analyses for this compound have not been published in peer-reviewed literature. However, computational methods are powerful tools for investigating the structural and dynamic consequences of amino acid substitutions in proteins. medicinescience.org
For a variant like this compound, MD simulations could provide insights into:
The dynamic behavior of the F-helix and any localized instability caused by the valine substitution. nih.gov
Changes in the volume and accessibility of the heme pocket.
Alterations in the network of non-covalent interactions at the subunit interfaces.
The free energy landscape of the T-to-R quaternary transition, quantifying the energetic preference for the R-state.
Such computational studies on similar hemoglobin variants have revealed that even subtle single-point mutations can lead to significant changes in protein dynamics and allosteric regulation. nih.govnih.gov
Spectroscopic Characterization of this compound (e.g., Circular Dichroism, UV-Vis, Fluorescence)
Detailed spectroscopic data for this compound are not extensively reported. However, the application of various spectroscopic techniques is fundamental to characterizing the structural and functional changes in hemoglobin variants.
Circular Dichroism (CD) Spectroscopy: Far-UV CD (190-250 nm) would be used to assess any changes in the secondary structure content (e.g., α-helix, β-sheet) of the globin chains resulting from the mutation. missouri.edu Near-UV CD (250-350 nm) provides information on the tertiary structure by probing the environment of aromatic amino acids. missouri.edu In the visible region, the Soret band of the heme can also be studied by CD to detect changes in the heme environment upon mutation. nih.gov
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of hemoglobin is dominated by the Soret band (around 415 nm) and the Q bands (in the 500-600 nm region), which are sensitive to the ligation and oxidation state of the heme iron. researchgate.net High-affinity hemoglobins (B146990) may show subtle shifts in their UV-Vis spectra, reflecting the altered heme environment and stabilization of the oxygenated form. mdpi.comnih.gov
Fluorescence Spectroscopy: The intrinsic fluorescence of hemoglobin primarily arises from its tryptophan and tyrosine residues. Changes in the tertiary and quaternary structure can alter the local environment of these fluorophores, leading to shifts in their emission spectra or changes in fluorescence intensity. This can be used to monitor conformational changes associated with the mutation and ligand binding.
Table 2: Common Spectroscopic Techniques for Hemoglobin Analysis
| Technique | Information Gained | Relevance to this compound |
| Circular Dichroism (CD) | Secondary and tertiary structure, heme environment | Would reveal potential perturbations in the globin fold and heme pocket due to the α88Ala→Val mutation. missouri.edunih.gov |
| UV-Visible (UV-Vis) Spectroscopy | Heme ligation and oxidation state | Could show subtle spectral shifts indicative of the high-oxygen-affinity state. researchgate.netmdpi.com |
| Fluorescence Spectroscopy | Conformational changes, protein folding and stability | Would be sensitive to alterations in the tertiary and quaternary structure. |
Protein Folding and Stability Perturbations Induced by the Mutation
The original study that identified this compound focused on its genetic basis and the resulting physiological effect of high oxygen affinity, which leads to erythrocytosis. nih.gov While this study characterized its functional properties, it did not report on specific experiments to determine its thermal or chemical stability. nih.gov
General principles of protein stability suggest that the introduction of a bulkier and more hydrophobic valine residue in place of alanine could have several effects. If the substitution occurs in a tightly packed region of the protein interior, it might lead to steric clashes and destabilize the folded state. Conversely, if the substitution enhances favorable hydrophobic interactions without causing significant steric hindrance, it could potentially increase stability. The precise impact depends on the local environment of the F9 position in the α-chain.
Further research, including thermodynamic stability analysis, folding kinetics studies, and computational modeling, would be necessary to fully elucidate the specific consequences of the α88(F9) Ala→Val mutation on the folding and stability of this compound.
Data on Protein Stability
Detailed experimental data on the thermodynamic stability of this compound, such as Gibbs free energy of unfolding (ΔG) or melting temperature (Tm), are not available in the reviewed scientific literature.
| Parameter | Value | Conditions | Reference |
| Gibbs Free Energy (ΔG) | Data not available | - | - |
| Melting Temperature (Tm) | Data not available | - | - |
Functional Characterization of Hemoglobin Columbia Missouri
Oxygen Binding Affinity and Dissociation Kinetics (High Oxygen Affinity)
A primary characteristic of Hemoglobin Columbia Missouri is its markedly high affinity for oxygen. nih.govpsu.edu This increased affinity means that the hemoglobin molecule binds oxygen more tightly and does not release it to the tissues as readily as Hemoglobin A. This property is quantified by the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. For this compound, the P50 of the patient's whole blood was measured at 19.3 torr, which is significantly lower than the normal range for Hemoglobin A, indicating a left-shift in the oxygen-hemoglobin dissociation curve. nih.govnih.gov This high oxygen affinity can lead to tissue hypoxia, which in turn stimulates erythropoietin production and results in erythrocytosis (an increased number of red blood cells). nih.govnih.gov
| Hemoglobin Variant | P50 (Whole Blood) | Oxygen Affinity |
|---|---|---|
| Hemoglobin A (Normal Adult) | ~27 torr | Normal |
| This compound | 19.3 torr nih.gov | High nih.govpsu.edu |
Cooperativity of Oxygen Binding (Hill Coefficient Analysis) and Allosteric Transitions
Oxygen binding to hemoglobin is a cooperative process, meaning the binding of one oxygen molecule to a heme group increases the affinity of the remaining heme groups for oxygen. khanacademy.org This cooperativity is responsible for the characteristic sigmoidal shape of the oxygen-hemoglobin dissociation curve and is crucial for efficient oxygen transport. bemoacademicconsulting.com The degree of cooperativity is measured by the Hill coefficient (nH); for normal Hemoglobin A, the Hill coefficient is typically around 2.8, indicating strong positive cooperativity. bemoacademicconsulting.cominspiraadvantage.com
Specific Hill coefficient data for this compound are not available in the reviewed literature. However, the presence of a sigmoidal binding curve is a hallmark of allosteric proteins like hemoglobin. Allostery involves the transition between two main conformational states: the low-affinity Tense (T) state and the high-affinity Relaxed (R) state. nih.govgonzaga.edu The binding of oxygen promotes the transition from the T state to the R state. youtube.com In high-affinity variants like this compound, the equilibrium is likely shifted towards the R state, but some degree of cooperativity is expected to be maintained.
Allosteric Regulation by Physiologically Relevant Ligands (e.g., 2,3-Bisphosphoglycerate (B1242519), CO2, Protons)
The oxygen affinity of Hemoglobin A is modulated by several allosteric effectors, including protons (H+), carbon dioxide (CO2), and 2,3-Bisphosphoglycerate (2,3-BPG). gonzaga.eduditki.com
Protons and CO2 (Bohr Effect): In metabolically active tissues, increased concentrations of CO2 and protons (lower pH) decrease hemoglobin's affinity for oxygen, promoting oxygen release. wikipedia.orgnih.gov This is known as the Bohr effect. youtube.comnih.gov
2,3-Bisphosphoglycerate (2,3-BPG): This molecule is present in red blood cells and stabilizes the T-state of deoxyhemoglobin, thereby reducing its oxygen affinity. wikipedia.orgyoutube.comyoutube.com It binds to a positively charged pocket between the β-chains in the T-state. csbsju.edupearson.com
Specific studies on the interaction of these allosteric ligands with this compound are not detailed in the available research. However, many high-affinity hemoglobin variants exhibit altered responses to these effectors. The mutation in this compound could potentially interfere with the structural changes required for the full expression of the Bohr effect or alter the binding pocket for 2,3-BPG, contributing to its intrinsically high oxygen affinity.
Mechanisms of Altered Ligand-Binding Dynamics and Tense (T) to Relaxed (R) State Equilibrium
The functional alterations in this compound stem from the α88(F9)Ala→Val substitution. nih.gov The F-helix, where this mutation is located, is a critical component of the hemoglobin structure that participates in the allosteric transition between the T and R states. nih.gov In the T state, interactions between subunits create constraints that oppose ligand binding. nih.gov Upon oxygenation, these constraints are released as the molecule shifts to the high-affinity R state. nih.govgonzaga.edu
The substitution of a small, non-polar alanine (B10760859) with a larger, bulkier valine residue in an internal position of the F-helix likely introduces a steric clash or otherwise destabilizes the T-state conformation. nih.gov This destabilization would shift the conformational equilibrium in favor of the R-state, even in the deoxygenated form. A molecule that preferentially adopts the R-state conformation will inherently exhibit higher oxygen affinity, as the energetic barrier for oxygen binding is lower. youtube.comyoutube.com This stabilization of the R-state is the most probable mechanism underlying the high oxygen affinity and altered ligand-binding dynamics of this compound.
Oxidative Stability and Methemoglobin Formation Kinetics
Hemoglobin can undergo auto-oxidation where the ferrous iron (Fe²⁺) in the heme group is oxidized to the ferric state (Fe³⁺), forming methemoglobin. medscape.comthebloodproject.com Methemoglobin is incapable of binding and transporting oxygen. nih.govwikipedia.org This process can lead to functional anemia and increased oxidative stress within the red blood cell. nih.gov The rate of methemoglobin formation can be influenced by the stability of the hemoglobin molecule; some unstable hemoglobin variants are more prone to oxidation. nih.gov
There is no specific information in the reviewed scientific literature concerning the oxidative stability or the kinetics of methemoglobin formation for this compound.
Interactions with Other Intracellular Components (e.g., Band 3 Anion Exchanger 1)
Within the red blood cell, hemoglobin interacts with other components, most notably the cytoplasmic domain of the Band 3 anion exchanger (AE1). nih.govjci.org This interaction is thought to be electrostatic in nature and may play a role in regulating red blood cell metabolism and membrane stability. nih.gov Deoxyhemoglobin binds more tightly to Band 3 than oxyhemoglobin. It has been proposed that the large pool of hemoglobin within the erythrocyte can influence the organization of membrane proteins through these interactions. whiterose.ac.ukplos.org
There are no specific studies available that characterize the interaction between this compound and the Band 3 anion exchanger. It is conceivable that the structural changes induced by the α88(F9)Ala→Val mutation could modify this interaction, but this remains a topic for future investigation.
Methodologies for the Identification and Characterization of Hemoglobin Columbia Missouri
Electrophoretic Techniques
Electrophoretic methods, which separate proteins based on their net electrical charge, are fundamental in screening for hemoglobin variants. However, their utility in identifying Hemoglobin Columbia Missouri is limited.
Table 1: Electrophoretic Mobility of this compound in Conventional Systems
| Electrophoresis Method | Support Medium | Result for this compound |
| Alkaline Electrophoresis | Cellulose (B213188) Acetate (B1210297) | No separation from Hemoglobin A nih.govpsu.edu |
| Alkaline Electrophoresis | Agarose Gel | No separation from Hemoglobin A nih.govpsu.edu |
| Citrate (B86180) Agar (B569324) Electrophoresis | Agar | No separation from Hemoglobin A nih.govpsu.edu |
Isoelectric focusing is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI). cdc.govscience.gov It can distinguish between many hemoglobin variants that have the same charge at a specific pH but different pI values, and it is widely used in newborn screening programs. cdc.govharvard.edu Despite its enhanced resolving power compared to conventional electrophoresis, IEF is also unable to differentiate this compound from HbA. nih.govpsu.edu The pI of the variant hemoglobin is not sufficiently different from that of HbA to allow for separation.
This technique involves the electrophoresis of individual globin chains in the presence of a denaturing agent like urea, which unfolds the protein chains. nih.gov This allows for separation based on charge and, to some extent, size. While this method can identify some variants with altered globin chains, it is not effective for this compound. nih.gov The substitution of a neutral amino acid (alanine) for another neutral amino acid (valine) in the alpha chain does not produce a significant enough change for separation from the normal alpha-globin chain under these conditions.
Chromatographic Separation Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer a more powerful approach for the analysis of hemoglobin variants.
Cation-exchange HPLC is a widely used automated method for the quantification of HbA2 and HbF and for the detection of many common hemoglobin variants. The separation is based on the interaction of the charged hemoglobin molecules with the column material. Similar to electrophoretic methods, HPLC analysis of the whole hemolysate does not resolve this compound from HbA. psu.edu
The definitive method for identifying this compound involves reversed-phase high-performance liquid chromatography (RP-HPLC) of the globin chains. psu.edunih.gov In this technique, the hemoglobin molecule is dissociated into its constituent globin chains (alpha and beta), and the heme group is removed. nih.gov The globin chains are then separated based on their hydrophobicity.
The substitution of the relatively less hydrophobic alanine (B10760859) with the more hydrophobic valine in the alpha chain of this compound alters its properties on the reversed-phase column. psu.edu While a distinct, separate peak may not always be observed, the presence of the abnormal alpha chain (designated αX) is indicated by a characteristic broadening of the normal alpha-globin peak. psu.edu This subtle but detectable change is the key to its initial identification. psu.eduresearchgate.net Further structural analyses, such as amino acid sequencing of the abnormal peptide, are then required for definitive confirmation. psu.edu
Table 2: Chromatographic Behavior of this compound
| Chromatographic Method | Analyte | Result for this compound |
| Cation-Exchange HPLC | Whole Hemolysate | No separation from Hemoglobin A psu.edu |
| Reversed-Phase HPLC | Globin Chains | Broadening of the alpha-globin peak; observation of an abnormal αX chain psu.edu |
Ion-Exchange Chromatography
Ion-exchange chromatography (IEC) is a widely used method for separating hemoglobin variants based on differences in their net surface charge. In this technique, a liquid sample is passed through a column packed with a charged solid support (resin). lcms.cz Hemoglobin molecules with different charges interact with the resin to varying degrees, leading to their separation. lcms.cz The separation is typically achieved by applying a gradient of increasing ionic strength or by changing the pH of the buffer, which elutes the bound proteins sequentially. Detection is commonly performed using a spectrophotometer at a wavelength of 415 nm, which is specific for heme-containing proteins.
Table 1: Elution Characteristics of this compound in Ion-Exchange Chromatography
| Hemoglobin Variant | Elution Profile Relative to HbA | Reason for Elution Behavior |
| This compound | Co-elutes with HbA | The amino acid substitution (Alanine to Valine) is neutral, resulting in no change in the net surface charge of the protein. |
Molecular Genetic Techniques
Given the limitations of protein-based separation methods for detecting electroneutral variants like this compound, molecular genetic techniques are indispensable for its definitive identification. These methods analyze the globin genes directly to detect the underlying mutation.
Polymerase Chain Reaction (PCR) Amplification and Allele-Specific Assays
Polymerase Chain Reaction (PCR) is a foundational technique used to amplify specific segments of DNA, such as the alpha-globin genes (HBA1 and HBA2). This amplification produces a sufficient quantity of the target DNA for subsequent analysis.
Allele-specific PCR (AS-PCR) is a method designed to specifically amplify a particular allele of a gene. This technique utilizes primers that are complementary to the DNA sequence of a specific variant. For this compound, an allele-specific primer would be designed to bind only to the DNA sequence containing the G>T mutation at codon 88 of the alpha-globin gene. Successful amplification with this primer would indicate the presence of the this compound mutation. endocrine-abstracts.org This method offers a rapid and cost-effective approach for screening for known mutations.
DNA Sequencing (Sanger, Next-Generation Sequencing)
DNA sequencing provides the most definitive method for identifying hemoglobin variants by determining the exact nucleotide sequence of the globin genes.
Sanger Sequencing: This traditional method involves sequencing a specific amplified region of the HBA1 or HBA2 gene. science.govresearchgate.net By comparing the patient's DNA sequence to the reference sequence for the normal alpha-globin gene, the precise mutation responsible for this compound (a GCG to GTG change at codon 88) can be identified. science.gov Sanger sequencing is highly accurate for analyzing single genes or specific gene regions. researchgate.net
Next-Generation Sequencing (NGS): NGS technologies allow for the simultaneous sequencing of multiple genes or even the entire genome. While more extensive than required for a single known variant, NGS can be employed in cases with complex or unknown hemoglobinopathies, providing a comprehensive analysis of all globin genes and other genes that might influence the hematologic phenotype.
Restriction Fragment Length Polymorphism (RFLP) Analysis
Restriction Fragment Length Polymorphism (RFLP) is a technique that exploits variations in DNA sequences that create or abolish recognition sites for restriction enzymes. nih.govtandfonline.com These enzymes cut DNA at specific nucleotide sequences. nih.gov If a mutation alters a restriction site, the pattern of DNA fragments produced by enzyme digestion will differ from the normal pattern.
For this compound, the GCG to GTG mutation at codon 88 of the alpha-globin gene does not naturally create or abolish a known common restriction site. However, it is theoretically possible to use a mismatched primer in a PCR-RFLP assay to introduce a restriction site that is dependent on the presence of the mutation. tandfonline.comtandfonline.com After PCR amplification, the product would be digested with the specific restriction enzyme. The resulting fragment pattern, visualized by gel electrophoresis, would indicate whether the mutation is present. nih.gov
Table 2: Comparison of Molecular Genetic Techniques for this compound
| Technique | Principle | Application to Hb Columbia Missouri | Key Findings |
| Allele-Specific PCR | Uses primers specific to the mutant DNA sequence for amplification. endocrine-abstracts.org | A primer is designed to bind only to the DNA sequence with the G>T mutation at codon 88 of the alpha-globin gene. | Provides a "yes" or "no" answer for the presence of the mutation. |
| Sanger Sequencing | Determines the exact nucleotide sequence of a targeted DNA region. researchgate.net | The amplified alpha-globin gene is sequenced and compared to the normal reference sequence. science.govresearchgate.net | Confirms the specific GCG to GTG point mutation at codon 88. science.gov |
| RFLP Analysis | Detects variations in DNA fragment lengths after digestion with restriction enzymes. nih.gov | A specific restriction enzyme that recognizes a site created or abolished by the G>T mutation would be used on amplified DNA. | The resulting fragment pattern on a gel would differ between the normal and variant alleles. nih.govtandfonline.com |
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific for identifying proteins and characterizing their modifications, including amino acid substitutions in hemoglobin variants.
Peptide Mapping and Tryptic Digestion for Amino Acid Analysis
This "bottom-up" proteomic approach is instrumental in pinpointing the exact location of an amino acid substitution within a protein. lcms.czmissouri.edu The process involves several key steps:
Tryptic Digestion: The purified hemoglobin sample is treated with the enzyme trypsin, which cleaves the globin chains at specific amino acid residues (lysine and arginine). nih.gov This digestion results in a predictable mixture of smaller peptides. nih.gov
Peptide Separation: The resulting peptide mixture is then separated, typically using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Mass Analysis: The separated peptides are introduced into a mass spectrometer. The instrument measures the precise mass of each peptide.
Amino Acid Analysis and Sequencing: In the initial characterization of this compound, the amino acid composition of the abnormal peptide was determined. nih.gov Modern tandem mass spectrometry (MS/MS) can directly sequence the peptide by fragmenting it and analyzing the masses of the resulting fragments. nih.gov This allows for the unambiguous identification of the amino acid substitution and its location. In the case of this compound, this analysis reveals the replacement of alanine with valine in the specific tryptic peptide containing codon 88 of the alpha-globin chain. nih.gov
Intact Protein Mass Spectrometry for Molecular Weight Confirmation
While specific mass spectrometry data for this compound is not extensively published, the standard methodology for confirming the molecular weight of hemoglobin variants involves techniques like electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). acs.orgnih.govlcms.czresearchgate.net This "top-down" approach analyzes the intact globin chains, providing precise molecular weight measurements.
The expected molecular weight of the normal human α-globin chain is approximately 15,126.4 Da. The substitution in this compound involves the replacement of Alanine (C₃H₇NO₂) by Valine (C₅H₁₁NO₂). This results in a predicted mass increase. The analysis would involve the following steps:
Sample Preparation: A whole blood sample is collected, and the red blood cells are lysed to release the hemoglobin. The sample is then diluted and denatured.
Chromatographic Separation: The hemoglobin sample is often subjected to reversed-phase high-performance liquid chromatography (HPLC) to separate the α- and β-globin chains. psu.edu In the case of this compound, an abnormal αX chain was observed using this method. psu.edu
Mass Spectrometry Analysis: The separated chains are introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, from which the molecular weight of the globin chains is determined with high accuracy. lcms.czresearchgate.net
The confirmation of the altered molecular weight of the α-chain would provide strong evidence for the presence of a variant.
Table 1: Predicted Molecular Weight Change in this compound
| Amino Acid Change | Location | Molecular Weight of Alanine (Da) | Molecular Weight of Valine (Da) | Predicted Mass Difference (Da) |
|---|
This table is based on the chemical formulas of the amino acids and provides a theoretical prediction.
Spectrophotometric and Spectroscopic Assays
Spectrophotometric and spectroscopic techniques are fundamental in characterizing the functional consequences of a hemoglobin mutation, particularly its oxygen-binding properties and conformational state.
Oxygen Dissociation Curve Measurement and P50 Determination
The hallmark of this compound is its high affinity for oxygen. nih.gov This is quantitatively assessed by measuring the oxygen-hemoglobin dissociation curve, which plots the percentage of hemoglobin saturated with oxygen against the partial pressure of oxygen (pO₂). From this curve, the P50 value is determined, which is the pO₂ at which hemoglobin is 50% saturated. A lower P50 value indicates a higher oxygen affinity.
The measurement is typically performed on a whole blood sample using a dedicated instrument that controls the oxygen tension and measures the corresponding hemoglobin saturation spectrophotometrically. jhas-bsh.comtandfonline.com For this compound, the P50 of the patient's whole blood was determined to be 19.3 torr (normal range is typically 26-27 mmHg). acs.orgnih.gov This leftward shift in the oxygen dissociation curve signifies that the hemoglobin does not release oxygen to the tissues as readily as normal hemoglobin, which can lead to compensatory erythrocytosis. oncohemakey.comnih.govresearchgate.net
Table 2: Oxygen Affinity Data for this compound
| Hemoglobin Variant | P50 (torr) | Oxygen Affinity | Clinical Manifestation |
|---|---|---|---|
| Hemoglobin A (Normal) | ~26-27 | Normal | None |
Spectroscopic Signatures of Ligand Binding and Conformational States
The substitution of alanine with valine at the α88(F9) position, an internal residue near the F helix of the alpha chain, influences the conformational transition between the deoxygenated (T, tense) and oxygenated (R, relaxed) states of the hemoglobin molecule. nih.govoup.com Spectroscopic techniques can probe these conformational changes.
UV-Visible Derivative Spectroscopy: Studies on other α-chain mutants with substitutions at or near the F9 position have utilized UV-range derivative spectroscopy to monitor the R-to-T transition upon deoxygenation. oup.com The spectra typically show a characteristic fine structure. The magnitude of this fine structure changes upon deoxygenation, and the extent of this change can be smaller in high-affinity variants, indicating a restricted transition to the T state. oup.com While specific spectra for this compound are not published, it is expected to exhibit similar characteristics, reflecting its impaired ability to adopt the low-affinity T state.
Soret Band Absorption Spectra: The Soret band is a strong absorption peak in the blue region of the visible spectrum (~400-450 nm) and is sensitive to the electronic environment of the heme iron. soeagra.com The peak position and intensity of the Soret band differ between the oxy- and deoxy-forms of hemoglobin. oup.comsoeagra.com For high-affinity variants, the spectral changes associated with deoxygenation might be less pronounced compared to normal hemoglobin, further supporting a stabilization of the R state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR spectroscopy is a powerful tool for investigating the structural perturbations in hemoglobin variants. nih.govnih.gov Studies on other high-affinity hemoglobins (B146990) have shown that substitutions can alter the local heme pocket environment and affect the equilibrium between the T and R quaternary structures. acs.org For this compound, NMR studies could provide detailed insights into the specific structural changes around the α88 position and their influence on ligand binding and cooperativity.
Epidemiology and Population Genetics of Hemoglobin Columbia Missouri
Geographical Distribution and Occurrence in Specific Populations
Hemoglobin Columbia Missouri was first identified in Columbia, Missouri, in a 22-year-old Caucasian man who was being evaluated for erythrocytosis, a condition characterized by an increased number of red blood cells. nih.gov The initial discovery was later expanded to include the patient's family, identifying it as a familial variant within a Caucasian family. psu.edu
While the name suggests a localized origin, subsequent research has identified the variant in other populations. A study of 17 unrelated families of Caucasian Spanish origin with high-oxygen-affinity hemoglobins (B146990) diagnosed Hemoglobin Columbia-Missouri in one of the families. researchgate.net Although it has been suggested that this variant may be more common in individuals of European or African descent, comprehensive data on its broader geographical and ethnic distribution remains limited. nih.gov
The following table summarizes the documented occurrences of this compound.
Table 1: Documented Occurrences of this compound| Population Group | Location of Study | Reference |
|---|---|---|
| Caucasian Male | Columbia, Missouri, USA | nih.gov |
| Caucasian Family | USA | psu.edu |
| Caucasian Family | Spain | researchgate.net |
Prevalence Rates in Defined Populations and Ethnic Groups
The prevalence of this compound has not been well established in any defined population or ethnic group. nih.gov It is considered a rare hemoglobin variant. nih.gov Due to its rarity and the specific laboratory methods required for its detection, it is likely underdiagnosed in the general population. Large-scale screening studies that could determine its precise prevalence have not been published.
Population Screening Strategies and Methodological Considerations for Variant Detection
The detection of this compound presents a diagnostic challenge, as it is not identifiable by several standard screening methods for hemoglobin variants. This has significant implications for population screening strategies.
A key characteristic of this variant is that it does not separate from the normal Hemoglobin A during conventional hemoglobin electrophoresis, isoelectric focusing (IEF), or standard high-performance liquid chromatography (HPLC). nih.govpsu.edu This means that individuals carrying this variant would be missed in routine screening programs that rely solely on these common techniques.
The primary clinical indicator that may prompt further investigation is otherwise unexplained erythrocytosis, which results from the variant's high affinity for oxygen. nih.gov For definitive identification, more specialized protein and potential DNA analyses are required. psu.edu The presumed mutation at the DNA level is a change from GCG to GTG in either the HBA1 or HBA2 gene, though DNA analysis was not reported in the initial characterization. psu.edu
Table 2: Methodological Considerations for the Detection of this compound
| Method | Utility for Detecting Hb Columbia Missouri | Findings | Reference |
|---|---|---|---|
| Conventional Electrophoresis | Not effective | No separation from Hemoglobin A | nih.govpsu.edu |
| Isoelectric Focusing (IEF) | Not effective | No separation from Hemoglobin A | nih.govpsu.edu |
| Standard HPLC | Not effective | No separation from Hemoglobin A | psu.edu |
| Analytic Globin Chain HPLC | Indicative | Broadening of the alpha peak | psu.edu |
| Reversed-Phase HPLC | Effective for identification | Observation of an abnormal alpha-X chain | psu.edu |
| Peptide/Amino Acid Analysis | Confirmatory | Structural studies of the separated alpha-X chain confirm the Ala→Val substitution | psu.edu |
Gene Flow and Migration Patterns Influencing Variant Distribution
Currently, there is no specific research available on the gene flow and migration patterns that have influenced the distribution of the this compound variant. The identification of the variant in a Caucasian family in the United States and an unrelated Caucasian family in Spain suggests a distribution within European populations, but the historical and migratory pathways connecting these occurrences are unknown. nih.govresearchgate.net
Genetic Linkage Disequilibrium Analysis
There are no published studies that have conducted a genetic linkage disequilibrium analysis for this compound. Such studies would require genotyping of a significant number of carriers and surrounding genetic markers to determine if the variant is associated with a specific haplotype, which could provide clues about its origin and history.
Founder Effects and Genealogies of Carrier Populations
The concept of a founder effect, where a genetic mutation increases in frequency in a population founded by a small number of individuals, has not been specifically studied in relation to this compound. wikipedia.orggenome.gov While the initial case was identified within a single family, and a pedigree analysis was part of the early investigation, comprehensive genealogical studies of carrier populations have not been performed. nih.gov The existence of the variant in at least two geographically distant and unrelated families of European descent makes a single, recent founder effect less likely, though an older founder event within European populations cannot be ruled out without further genetic evidence. nih.govresearchgate.net
Comparative Analysis with Other Hemoglobin Variants
Structural Comparisons with Other Alpha-Globin Chain Variants
Hemoglobin (Hb) Columbia Missouri is defined by a specific amino acid substitution in the alpha-globin chain: α88(F9)Ala→Val. nih.govpsu.edu This alteration occurs at the 88th position, which is the ninth residue of the F helix. The substitution of a small, nonpolar alanine (B10760859) residue with a larger, nonpolar valine residue in an internal region of the protein is structurally significant. nih.gov This change is located near the end of the F helix, a critical region for hemoglobin's conformational changes during oxygenation and deoxygenation. nih.gov
Other variants with substitutions at the same α88 position provide a basis for structural comparison. These include:
Hemoglobin Loire (α88Ala→Ser) : Involves the replacement of alanine with serine. oup.com
Hemoglobin Valparaiso (α88Ala→Gly) : Features a substitution of alanine with glycine (B1666218). oup.compsu.edu
Hemoglobin Wroclaw (α88Ala→Glu) : Characterized by the replacement of alanine with glutamic acid. jscimedcentral.com
The substitution in Hemoglobin Columbia Missouri (Ala→Val) introduces a bulkier side chain, which likely perturbs the local structure and affects the stability of the T (tense) quaternary state, favoring the R (relaxed) state and thereby increasing oxygen affinity. nih.govoup.com In contrast, substitutions with serine (Hb Loire) or glycine (Hb Valparaiso) at the same position also result in high oxygen affinity, suggesting that any alteration at this specific site can disrupt the normal allosteric transitions of the hemoglobin molecule. oup.com
Functional Comparisons with Other High-Oxygen-Affinity Hemoglobins (B146990)
This compound is classified as a high-oxygen-affinity hemoglobin, a functional characteristic that leads to decreased oxygen delivery to tissues and a compensatory erythrocytosis. nih.govpsu.edu The oxygen tension at which the hemoglobin is 50% saturated (P50) for a patient with this compound was measured at 19.3 torr for whole blood, which is significantly lower than the normal range, indicating a left-shifted oxygen dissociation curve. nih.gov
This functional trait is shared with other hemoglobin variants, although the degree of affinity increase can vary.
Table 1: Functional Comparison of High-Oxygen-Affinity Hemoglobins
| Hemoglobin Variant | Substitution | Affected Chain | P50 (Oxygen Affinity) | Clinical Effect |
|---|---|---|---|---|
| Hb Columbia Missouri | α88(F9) Ala→Val | Alpha | High (P50 = 19.3 torr) nih.gov | Erythrocytosis nih.govpsu.edu |
| Hb Loire | α88(F9) Ala→Ser | Alpha | Very High (7-fold increase vs HbA) oup.com | Erythrocytosis jscimedcentral.com |
| Hb Chesapeake | α92(FG4) Arg→Leu | Alpha | High mdpi.com | Erythrocytosis mdpi.com |
| Hb Malmö | β97(FG4) His→Gln | Beta | High nih.gov | Erythrocytosis researchgate.net |
| Hb Okazaki | β93(F9) Cys→Arg | Beta | Increased nih.govnih.gov | No Erythrocytosis nih.gov |
| Hb Johnstown | β109(G11) Val→Leu | Beta | High researchgate.net | Erythrocytosis researchgate.net |
The comparison with Hemoglobin Okazaki is particularly illustrative. While both variants involve a substitution at the F9 helix (α-chain for Columbia Missouri, β-chain for Okazaki), the functional consequences differ. nih.gov The substitution in this compound has a more pronounced effect on oxygen affinity, leading to clinically significant erythrocytosis, whereas Hemoglobin Okazaki is not associated with this condition. nih.gov This highlights how the specific location and nature of the amino acid change, even within the same structural motif, can lead to different functional and clinical outcomes.
Genetic Basis Comparisons with Other Hemoglobinopathies Caused by Single Nucleotide Substitutions (e.g., Hemoglobin Okazaki)
This compound arises from a single nucleotide substitution (point mutation) in the HBA1 or HBA2 gene on chromosome 16. psu.edufunaab.edu.ng The presumed mutation is a change from GCG to GTG in the DNA codon for the 88th amino acid of the alpha-globin chain. psu.edupsu.edu This type of mutation, where one purine (B94841) (G) is replaced by another purine (G) and one pyrimidine (B1678525) (C) is replaced by another pyrimidine (T), is a transition.
This mechanism is common to many hemoglobinopathies. For instance:
Hemoglobin Okazaki (β93Cys→Arg) : Results from a point mutation in the beta-globin gene (HBB) on chromosome 11. nih.govnih.gov
Hemoglobin S (β6Glu→Val) : The underlying cause of sickle cell disease, also results from a single nucleotide substitution in the HBB gene (GAG to GTG). nih.gov
Hemoglobin C (β6Glu→Lys) : Another beta-chain variant caused by a point mutation at the same codon as HbS, but with a different base change (GAG to AAG). nih.gov
The comparison underscores that a single base change is a frequent cause of hemoglobin disorders. maastrichtuniversity.nl The clinical and functional severity of the resulting condition is dictated not by the mechanism of mutation itself (a single substitution), but by the location of the mutation and the biochemical properties of the substituted amino acid. In the case of this compound, the GCG→GTG mutation leads to an Ala→Val substitution that significantly increases oxygen affinity. nih.govpsu.edu
Methodological Similarities and Distinctions in Characterization Approaches for Hemoglobin Variants
The characterization of this compound involves a multi-step process that is broadly similar to the investigation of other hemoglobin variants, though with some distinctive features.
A notable characteristic of this compound is that it is an "electrophoretically silent" variant. researchgate.netlcms.cz It does not separate from normal Hemoglobin A (HbA) using conventional electrophoretic methods, such as cellulose (B213188) acetate (B1210297) or citrate (B86180) agar (B569324) electrophoresis at various pH levels, or by isoelectric focusing. nih.govpsu.edu This lack of separation is a key diagnostic challenge.
The primary methods for its detection and characterization include:
High-Performance Liquid Chromatography (HPLC) : While initial chromatography may not show separation, analytical HPLC of the globin chains reveals a broadening of the alpha peak. psu.edu Reversed-phase HPLC is crucial for separating the abnormal alpha chain (αX) from the normal alpha chain. psu.edu This technique is widely used for many hemoglobin variants. nih.govnih.gov
Protein Sequencing : After isolation of the variant globin chain by HPLC, structural studies involve creating tryptic peptides, which are then separated by reversed-phase HPLC. psu.edu Amino acid analysis and direct sequencing of the abnormal peptide are then performed to identify the precise amino acid substitution. psu.edu
DNA Analysis : Although not reported in the initial discovery, the presumed mutation is GCG→GTG. psu.edu Modern approaches would involve direct DNA sequencing of the alpha-globin genes (HBA1 and HBA2) to confirm the point mutation. jscimedcentral.com
Evolutionary Divergence and Conservation of Affected Residues in Globin Genes
The globin gene family has undergone a complex evolutionary history involving gene duplication, divergence, and transposition. nih.govresearchgate.net The genes encoding the alpha- and beta-globin chains are subject to purifying selection, which acts to remove deleterious mutations and conserve functionally important residues. researchgate.netplos.org The dN/dS ratio, which compares the rate of non-synonymous (amino acid-altering) substitutions to synonymous (silent) substitutions, is a measure of this selective pressure. For functional globin genes, this ratio is typically low, indicating strong conservation. plos.org
The residue at position α88, alanine, is located in the F helix. nih.gov While not as invariant as some other key residues (e.g., the proximal histidine), its location within an alpha-helical segment that forms part of the subunit interface suggests it is structurally important. The fact that several different substitutions at this single position (Ala→Val, Ala→Ser, Ala→Gly, Ala→Glu) all result in functionally significant high-oxygen-affinity variants underscores the residue's importance for normal allosteric regulation. nih.govoup.comjscimedcentral.com
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Hemoglobin A | |
| Hemoglobin Loire | |
| Hemoglobin Valparaiso | |
| Hemoglobin Wroclaw | |
| Hemoglobin Chesapeake | |
| Hemoglobin Malmö | |
| Hemoglobin Okazaki | |
| Hemoglobin Johnstown | |
| Hemoglobin S | |
| Hemoglobin C | |
| Alanine | |
| Valine | |
| Serine | |
| Glycine | |
| Glutamic acid | |
| Arginine | |
| Cysteine | |
| Leucine | |
| Histidine | |
| Glutamine | |
| Lysine | |
| Oxygen |
Evolutionary and Phylogenetic Perspectives on Hemoglobin Columbia Missouri
Putative Origin of the Hemoglobin Columbia Missouri Mutation
This compound was first identified in a 22-year-old Caucasian man from Columbia, Missouri, who was being evaluated for erythrocytosis, an increase in the number of red blood cells. nih.gov The underlying cause is a point mutation in one of the alpha-globin genes. ontosight.ai
The specific mutation is a substitution of the amino acid valine for the usual alanine (B10760859) at position 88 of the alpha-globin chain. nih.gov This position is also known as F9, indicating it is the ninth residue in the F helix of the protein's secondary structure. nih.govpsu.edu The mutation is presumed to result from a single nucleotide change in the DNA sequence, specifically from GCG to GTG in either the HBA1 or HBA2 gene. psu.edu
Like many rare genetic variants, the this compound mutation likely arose as a spontaneous, or de novo, mutation in the germline (sperm or egg cell) of an ancestor of the family in which it was first discovered. psu.edu Once the mutation occurred, it was passed down through subsequent generations as an inheritable trait. imsa.edu The initial discovery was made in a single Caucasian family, and its prevalence in the wider population is not well established, though it is considered rare. ontosight.aipsu.edu
| This compound: Mutation Details | |
| Affected Globin Chain | Alpha (α) |
| Mutation Location | Position 88 (F9 Helix) |
| Amino Acid Change | Alanine → Valine (Ala→Val) |
| Presumed Codon Change | GCG → GTG |
| Affected Gene | HBA1 or HBA2 |
| Initial Population Found | Caucasian |
| This table summarizes the specific genetic and protein-level changes that define this compound. Data sourced from nih.govpsu.edu. |
Selective Pressures and Genetic Drift in Globin Gene Evolution
The evolution of globin genes is a classic example of molecular adaptation, driven by the interplay of mutation, natural selection, and genetic drift. imsa.edu Selective pressures are environmental or physiological factors that influence the reproductive success of individuals with certain traits, and therefore certain gene variants. wikipedia.org
A well-known example of strong selective pressure on a hemoglobin gene is the sickle cell allele (HbS). libretexts.org In regions where malaria is endemic, individuals heterozygous for the sickle cell trait (carrying one normal and one sickle cell allele) have a survival advantage because the trait confers some resistance to the malaria parasite. wikipedia.orglibretexts.org This is a form of balancing selection, where the heterozygote is fitter than either homozygote, which maintains a harmful allele in the population.
Other selective pressures on globin genes include adaptation to high-altitude environments, which involves evolving hemoglobins (B146990) with a higher affinity for oxygen to compensate for lower atmospheric oxygen levels. csusb.edunih.gov Similarly, diving mammals like whales have evolved hemoglobins adapted for prolonged oxygen storage and tolerance to hypoxia. oup.com
The this compound variant results in a high oxygen affinity. nih.gov This increased affinity leads to reduced oxygen release to the tissues, which in turn stimulates the body to produce more red blood cells, causing erythrocytosis. nih.govresearchgate.net It is plausible that in certain ancestral environments, a high-oxygen-affinity hemoglobin could have been advantageous. However, for a rare variant like this compound, it is difficult to determine if it was subject to positive selection.
Alternatively, its persistence in a lineage may be due to genetic drift , the random fluctuation of allele frequencies in a population from one generation to the next. In the absence of strong negative selection (i.e., if the resulting erythrocytosis does not significantly impair survival or reproduction), a rare neutral or nearly neutral mutation can persist and be passed down simply by chance.
Phylogenetics of Globin Gene Sequences Containing Similar Mutations
Phylogenetics is the study of evolutionary relationships among genes, species, or other biological entities. By comparing the DNA or protein sequences of globins from different individuals or species, scientists can construct phylogenetic trees that illustrate how these molecules have evolved over time. imsa.edurcsb.org These analyses have been crucial in understanding the duplication and divergence events that gave rise to the entire globin gene family. oup.comnih.gov
This compound belongs to a class of variants known as high-oxygen-affinity hemoglobins. Several other mutations in both the alpha and beta chains are known to cause this phenotype, often leading to compensatory erythrocytosis. Comparing these variants provides insight into the structure-function relationships of the hemoglobin molecule.
| Selected High-Oxygen-Affinity Hemoglobin Variants | |||
| Hemoglobin Variant | Affected Chain | Mutation | Structural Location |
| Columbia Missouri | Alpha | α88(F9) Ala→Val | Internal, near F helix end nih.gov |
| Chesapeake | Alpha | α92(FG4) Arg→Leu | α1β2 contact |
| Malmö | Beta | β97(FG4) His→Gln | α1β2 contact researchgate.net |
| San Diego | Beta | β109(G11) Val→Met | α1β2 contact researchgate.net |
| Bethesda | Beta | β145(HC2) Tyr→His | α1β1 contact researchgate.net |
| This table presents a comparison of this compound with other variants that also exhibit high oxygen affinity. The location of the mutation often affects the stability of the hemoglobin tetramer's different conformational states. Data sourced from nih.govresearchgate.netresearchgate.net. |
The mutation in this compound at α88 is internal, near the end of the F helix. nih.gov This contrasts with many other high-affinity variants like Hb Chesapeake and Hb San Diego, where the substitution affects the crucial α1β2 interface, which is critical for the conformational change between the deoxygenated (T) and oxygenated (R) states. researchgate.net The Ala→Val change at an internal position in this compound likely alters the local protein structure, stabilizing the R state and thus increasing oxygen affinity. nih.gov Phylogenetic and structural analyses of such variants collectively help map the functional landscape of the hemoglobin protein.
Comparative Genomics of Hemoglobin Loci Across Species
Comparative genomics—the study of similarities and differences in the genomes of different species—has revealed a complex and dynamic evolutionary history for the hemoglobin loci. nih.gov In almost all vertebrates, hemoglobin genes are organized into two distinct clusters: the alpha-globin cluster and the beta-globin cluster. nih.govnih.gov
In humans, the alpha-globin cluster is located on chromosome 16, while the beta-globin cluster is on chromosome 11. nih.gov This separation of alpha- and beta-globin genes is a common feature in mammals and birds. However, studies in fish, such as the pufferfish (Fugu rubripes), have shown that the separation of these clusters occurred through a duplication of an ancestral locus that contained both gene types. ashpublications.org
The repertoire of globin genes within these clusters varies significantly across species, reflecting adaptations to different physiological needs and life histories. biorxiv.org This diversity arises from evolutionary processes like gene duplication, conversion, and rearrangement. nih.govbiorxiv.org
| Comparative View of Globin Gene Loci | ||
| Organism | Alpha-Globin Cluster | Beta-Globin Cluster |
| Human | Contains embryonic (ζ), fetal/adult (α) genes, and pseudogenes. Located on Chromosome 16. nih.gov | Contains embryonic (ε), fetal (γ), and adult (δ, β) genes. Regulated by a Locus Control Region (LCR). Located on Chromosome 11. nih.gov |
| Dog (Carnivores) | Contains functional alpha-globin genes. | HBD, not HBB, is the primary adult β-globin. Shows evidence of gene conversion events between HBD and HBB. nih.gov |
| Cetaceans (Whales/Dolphins) | Contains embryonic and adult alpha-globin genes. Adult genes show signatures of positive selection related to diving. oup.com | Contains embryonic and adult beta-globin genes. Adult genes show signatures of positive selection. oup.com |
| Pufferfish (Fugu) | Two distinct hemoglobin loci exist on separate chromosomes, one with only α-genes and one with both α- and β-genes. ashpublications.org | This arrangement supports the model that the unlinked clusters in mammals arose from a locus duplication. ashpublications.org |
| This table illustrates the diversity in the organization and content of hemoglobin gene clusters across different vertebrate groups, highlighting key evolutionary events. Data sourced from nih.govoup.comnih.govashpublications.org. |
The study of these loci across a wide range of animals, from fish to marsupials and eutherian mammals, has allowed scientists to reconstruct the evolutionary history of individual globin genes. biorxiv.organu.edu.au For instance, comparative analyses indicate that gene duplication events predating the radiation of tetrapods gave rise to the diversity of embryonic and adult globins seen today. oup.com The synteny, or conservation of gene order, around the globin clusters is also a powerful tool for tracing evolutionary history, with some flanking genes remaining linked to the globin loci across vast evolutionary distances. nih.govbiorxiv.org This broader genomic context is essential for understanding how mutations like the one in this compound fit into the larger story of vertebrate evolution.
Advanced Research Directions and Future Perspectives on Hemoglobin Columbia Missouri
Elucidation of Post-Translational Modifications and their Functional Impact
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can significantly impact its structure, function, and stability. For hemoglobin, common PTMs include glycation and glutathionylation. nih.govsciencedaily.com While specific PTMs on Hemoglobin Columbia Missouri have not been detailed in the literature, this remains a critical area for future investigation.
The substitution of alanine (B10760859) with valine at the α88 position occurs at an internal site near the end of the F-helix, a region crucial for hemoglobin's conformational changes during oxygenation. nih.gov Future research could focus on whether this structural alteration influences the susceptibility of the variant to various PTMs. For instance, does the altered conformation expose or shield sites for glycation or other modifications? Advanced mass spectrometry techniques could be employed to identify and quantify these modifications. sciencedaily.com Understanding the specific PTM profile of this compound could reveal new insights into its stability in circulation and how its high oxygen affinity is modulated under different physiological or pathological conditions, such as diabetes, where glycation is prevalent. nih.gov
Table 1: Potential Post-Translational Modifications for Future Investigation in this compound
| Modification | Potential Functional Impact | Relevance to this compound |
|---|---|---|
| Glycation | Altered oxygen affinity, increased oxidative stress. | Investigate if the Ala→Val substitution affects glycation rates, potentially exacerbating oxygen-binding characteristics. |
| Glutathionylation | Protection against oxidative damage; potential alteration of function. | Determine if the variant's structure influences its interaction with glutathione, affecting red blood cell lifespan. |
| Acetylation | Changes in protein stability and interactions. | Explore if acetylation patterns are different, which might contribute to the overall phenotype of erythrocytosis. |
| Deamidation | Can introduce a negative charge, altering electrophoretic mobility and protein function. researchgate.net | Assess if the conformational change promotes deamidation at nearby asparagine or glutamine residues, further modifying its properties. |
Interactions with Novel Protein Partners and Cellular Pathways
Hemoglobin does not function in isolation. It interacts with a host of other proteins and cellular components that modulate its function and are, in turn, affected by it. ebi.ac.uk These interactions form a complex network that governs red blood cell physiology. nih.gov The structural change in this compound could potentially alter its interaction profile.
Future research using techniques like co-immunoprecipitation followed by mass spectrometry or yeast two-hybrid screens could identify novel or altered protein-protein interactions (PPIs). nih.gov For example, the interaction with 2,3-bisphosphoglycerate (B1242519) (BPG), a key allosteric modulator that reduces oxygen affinity, might be affected. libretexts.org Furthermore, its binding to other cellular partners, such as the red blood cell membrane protein Band 3 or chaperone proteins, could be different. ebi.ac.uk Uncovering these altered interactions could explain secondary cellular effects of the variant and may reveal new pathways involved in the pathophysiology of high-affinity hemoglobin-induced erythrocytosis. A protein interaction network analysis could illuminate how a single point mutation radiates to affect broader cellular functions. bjcancer.orgresearchgate.net
High-Throughput Screening for Novel Modulators of this compound Function
The primary functional characteristic of this compound is its high oxygen affinity, leading to reduced oxygen delivery to tissues and subsequent erythrocytosis. nih.govnih.gov A key therapeutic goal for such conditions would be to identify small molecules that can allosterically modulate its function, specifically to decrease its oxygen affinity. High-throughput screening (HTS) of large chemical libraries offers a powerful method to discover such molecules. umn.edunih.gov
Future research could involve developing a specific HTS assay for this compound. This could be a cell-based assay using erythroid precursor cells engineered to express the variant or a cell-free assay measuring the oxygen dissociation curve in the presence of various compounds. plos.org The goal would be to find "negative allosteric modulators" that stabilize the low-affinity "tense" (T) state of the hemoglobin tetramer, thereby promoting oxygen release. Such screens have been successfully developed for other hemoglobinopathies like sickle cell disease to find inhibitors of polymerization. umn.edu Identifying a lead compound for this compound could pave the way for a targeted therapy to normalize oxygen transport and resolve the associated erythrocytosis. nih.gov
Advanced Computational Modeling and Artificial Intelligence Applications for Predicting Variant Behavior
Computational modeling and artificial intelligence (AI) are revolutionizing the study of genetic disorders. nih.gov For a rare variant like this compound, these in silico approaches can predict functional consequences, guide laboratory experiments, and help in understanding disease mechanisms. ijcsrr.org
Advanced computational models could simulate the structural dynamics of the this compound tetramer. nih.gov Molecular dynamics simulations could predict how the Ala→Val substitution alters the conformational changes that occur during oxygen binding and release, providing a rationale for its high affinity. These models could also predict how the variant might interact with potential drug candidates, accelerating the discovery process.
Methodological Innovations in Variant Detection and High-Resolution Characterization
A significant challenge with this compound is its "silent" nature in conventional diagnostics; it does not separate from normal Hemoglobin A during standard electrophoresis or isoelectric focusing. nih.gov Its initial identification required more advanced techniques, including reversed-phase HPLC of globin chains. psu.edu This highlights the need for continued innovation in diagnostic methodologies for hemoglobinopathies.
Mass Spectrometry (MS): Top-down mass spectrometry is a powerful tool for characterizing structural hemoglobin variants. It provides a precise molecular weight of the intact globin chains, allowing for the immediate detection of a mass shift caused by an amino acid substitution. lcms.czthermofisher.com High-resolution MS can even differentiate variants with very similar mass changes and can be coupled with fragmentation techniques to pinpoint the exact location of the mutation. nih.govfsu.edunih.gov Applying advanced MS methods would be a definitive, high-resolution approach to characterize this compound.
Next-Generation Sequencing (NGS): NGS has become a cornerstone for the comprehensive genetic diagnosis of hemoglobinopathies. mdpi.comnih.gov An NGS-based approach allows for the simultaneous sequencing of all globin genes and their regulatory regions. devyser.comsanquin.org This is crucial not only for identifying the primary mutation (GCG→GTG in the α-globin gene for this compound) but also for detecting any other genetic modifiers that might influence the clinical phenotype. psu.edu For any patient presenting with unexplained erythrocytosis, an NGS panel for hemoglobinopathies would be a highly effective diagnostic tool. mdpi.comeurobloodnet.eu
Table 2: Comparison of Characterization Techniques for this compound
| Method | Principle | Advantage for Hb Columbia Missouri |
|---|---|---|
| Conventional Electrophoresis/IEF | Separation by charge/isoelectric point. | Ineffective; the variant is electrophoretically silent. nih.gov |
| Reversed-Phase HPLC | Separation of globin chains by hydrophobicity. | Effective; can detect the abnormal alpha chain. psu.edu |
| Mass Spectrometry (Top-Down) | Measures precise mass of intact globin chains. | Provides definitive confirmation of the variant chain's mass and can pinpoint the mutation site. thermofisher.comfsu.edu |
| Next-Generation Sequencing (NGS) | Massively parallel DNA sequencing of globin genes. | Provides the definitive genetic diagnosis and identifies any potential co-inherited genetic modifiers. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
